molecular formula C7H5BF4O3 B591569 (2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid CAS No. 881402-22-8

(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid

Cat. No.: B591569
CAS No.: 881402-22-8
M. Wt: 223.918
InChI Key: NGTLLTDDJHXHQE-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid is a fluorinated arylboronic acid derivative characterized by a phenyl ring substituted with a fluorine atom at the ortho position (C2) and a trifluoromethoxy (-OCF₃) group at the para position (C5). This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its ability to form stable boronate intermediates with palladium catalysts, enabling the synthesis of complex biaryl structures . The electron-withdrawing trifluoromethoxy group enhances the electrophilicity of the boronic acid moiety, improving its reactivity in coupling reactions while maintaining steric accessibility due to the compact fluorine substituent at C2 . Applications span pharmaceutical intermediates, materials science (e.g., electrofluorescent devices), and antifungal agent synthesis .

Preparation Methods

Lithiation-Borylation Methodology

Reaction Mechanism and Synthetic Pathway

The lithiation-borylation strategy involves generating a highly reactive aryl lithium intermediate, which is subsequently quenched with a boron electrophile. For (2-fluoro-5-(trifluoromethoxy)phenyl)boronic acid, this process begins with the directed lithiation of a halogenated precursor, typically 2-fluoro-5-(trifluoromethoxy)iodobenzene , using a strong base such as n-butyllithium (n-BuLi). The aryl lithium intermediate reacts with trimethyl borate (B(OMe)₃) to form a boronate ester, which is hydrolyzed under acidic conditions to yield the target boronic acid .

Key Steps:

  • Lithiation :
    Ar-I+n-BuLiAr-Li+n-BuI\text{Ar-I} + \text{n-BuLi} \rightarrow \text{Ar-Li} + \text{n-BuI}

  • Borylation :
    Ar-Li+B(OMe)3Ar-B(OMe)3Li+\text{Ar-Li} + \text{B(OMe)}_3 \rightarrow \text{Ar-B(OMe)}_3^- \text{Li}^+

  • Hydrolysis :
    Ar-B(OMe)3Li++H3O+Ar-B(OH)2+MeOH+Li+\text{Ar-B(OMe)}_3^- \text{Li}^+ + \text{H}_3\text{O}^+ \rightarrow \text{Ar-B(OH)}_2 + \text{MeOH} + \text{Li}^+

Optimization and Conditions

Critical parameters include temperature control (−78°C for lithiation), solvent choice (tetrahydrofuran, THF), and stoichiometric precision. The use of boron trifluoride etherate (BF₃·OEt₂) enhances electrophilicity, facilitating boronate ester formation .

Example Procedure:

  • Substrate : 2-Fluoro-5-(trifluoromethoxy)iodobenzene (5 mmol)

  • Base : n-BuLi (1.1 equiv, hexane solution)

  • Boron Source : Trimethyl borate (2.0 equiv)

  • Solvent : Anhydrous THF

  • Yield : ~65–70% (isolated after column chromatography)

Palladium-Catalyzed Miyaura Borylation

Catalytic Cycle and Substrate Scope

The Miyaura borylation employs a palladium catalyst to mediate the cross-coupling between an aryl halide and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). This method is advantageous for substrates sensitive to strong bases .

Reaction Scheme:

  • Oxidative Addition :
    Pd0+Ar-XPdII(Ar)(X)\text{Pd}^0 + \text{Ar-X} \rightarrow \text{Pd}^{II}(\text{Ar})(\text{X})

  • Transmetallation :
    PdII(Ar)(X)+B2pin2PdII(Ar)(Bpin)+X-Bpin\text{Pd}^{II}(\text{Ar})(\text{X}) + \text{B}_2\text{pin}_2 \rightarrow \text{Pd}^{II}(\text{Ar})(\text{Bpin}) + \text{X-Bpin}

  • Reductive Elimination :
    PdII(Ar)(Bpin)Ar-Bpin+Pd0\text{Pd}^{II}(\text{Ar})(\text{Bpin}) \rightarrow \text{Ar-Bpin} + \text{Pd}^0

Catalytic System and Conditions

  • Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

  • Base : KOAc (3.0 equiv)

  • Solvent : 1,4-Dioxane or DMF

  • Temperature : 80–100°C

  • Yield : ~75–85% (after hydrolysis to boronic acid)

Industrial Scalability:

Continuous flow reactors improve efficiency by minimizing side reactions and enhancing heat transfer, though specific data for this compound remains proprietary .

Comparative Analysis of Methods

ParameterLithiation-BorylationPalladium-Catalyzed Borylation
Substrate Tolerance Sensitive to steric hindranceBroad, including electron-poor arenes
Reaction Time 6–8 hours12–24 hours
Cost High (expensive borate esters)Moderate (catalyst recycling)
Yield 65–70%75–85%
Byproducts Li salts, MeOHPinacol, acetate salts

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Distinct signals for aromatic protons (δ 7.8–8.2 ppm) and boronic acid protons (δ 6.5–7.0 ppm, broad).

  • ¹¹B NMR : Single resonance near δ 30 ppm, confirming boronic acid formation .

  • Mass Spectrometry : Molecular ion peak at m/z 223.92 (C₇H₅BF₄O₃) .

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥97% purity, critical for downstream applications .

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Key Applications/Reactivity Differences Reference
(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid C2: -F; C5: -OCF₃ C₇H₅BF₄O₃ High reactivity in Pd-catalyzed couplings; used in antifungal agents and OLED materials
(2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid C2: -F; C5: -CF₃ C₇H₅BF₄O₂ Lower polarity than trifluoromethoxy analog; used in triazine-based electrofluorescent materials
(3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid C3: -OCH₂CH₂CH₂CH₃; C5: -OCF₃ C₁₁H₁₄BF₃O₄ Increased steric bulk reduces coupling efficiency compared to smaller substituents (e.g., -F)
(2-Ethoxy-5-fluorophenyl)boronic acid C2: -OCH₂CH₃; C5: -F C₈H₁₀BFO₃ Electron-donating ethoxy group lowers reactivity in Suzuki reactions compared to electron-withdrawing groups

Reactivity in Cross-Coupling Reactions

The trifluoromethoxy group (-OCF₃) in the target compound enhances electrophilicity, enabling efficient coupling even with sterically hindered aryl halides. For example, in a Suzuki reaction with 2-chloro-4,6-diphenyl-1,3,5-triazine, the target compound achieved full conversion under mild conditions (60°C, THF/H₂O) . In contrast, analogs like (2-Ethoxy-5-fluorophenyl)boronic acid require harsher conditions due to reduced electrophilicity .

Solubility and Stability

  • The trifluoromethoxy group improves lipid solubility compared to methoxy or hydroxylated analogs, enhancing cellular uptake .
  • However, precipitation issues in aqueous media (e.g., RPMI) are common among boronic acids, including the target compound, limiting in vitro assay reliability for analogs like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid .

Biological Activity

(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article reviews the synthesis, properties, and biological activities of this compound, with a focus on its antimicrobial efficacy and possible mechanisms of action.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of appropriate boronic acid precursors with fluorinated aromatic compounds. The trifluoromethoxy group enhances the compound's lipophilicity and biological activity. Structural characterization is usually performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the presence of the boronic acid functional group and the fluorinated substituents.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.

In Vitro Studies

In vitro testing has shown that this compound possesses moderate antibacterial properties against Gram-positive and Gram-negative bacteria, including Escherichia coli and Bacillus cereus . The Minimum Inhibitory Concentration (MIC) values indicate that it can effectively inhibit bacterial growth at relatively low concentrations. For instance, a study reported an MIC value lower than that of the standard drug Tavaborole against Bacillus cereus .

Comparative Antimicrobial Efficacy

The following table summarizes the MIC values of this compound compared to other compounds:

CompoundMIC (µg/mL)Target Organism
This compound5.67 ± 0.01Bacillus cereus
Tavaborole10Bacillus cereus
Amphotericin B20Candida albicans

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of specific enzymes critical for bacterial survival. The boronic acid moiety can form reversible covalent bonds with diols present in microbial metabolites, potentially disrupting metabolic pathways essential for growth . Additionally, molecular docking studies have suggested that this compound may interact with key proteins involved in bacterial resistance mechanisms.

Case Studies

  • Study on Antifungal Activity : A study demonstrated that this compound exhibited antifungal activity against Candida albicans , showing a zone of inhibition comparable to established antifungal agents at higher concentrations .
  • Docking Studies : Computational modeling has indicated that this compound can bind effectively to target sites on bacterial proteins, suggesting a potential for further development as an antibiotic agent .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing (2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , where halogenated precursors react with boronic acids under palladium catalysis. For example, microwave-assisted coupling of 2-fluoro-5-(trifluoromethoxy)benzeneboronic acid with iodinated intermediates in 1,4-dioxane/water mixtures achieves efficient yields . Alternative routes involve functionalizing pre-borylated aromatic scaffolds with trifluoromethoxy groups via nucleophilic substitution .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H, 13^{13}C, 19^{19}F) is critical for structural confirmation, particularly to verify fluorine and trifluoromethoxy substituents. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>97% in commercial samples). Contaminants like unreacted precursors or dehalogenated byproducts are monitored using these methods .

Q. What storage and handling precautions are recommended for this boronic acid?

Store at 2–8°C in sealed, dry containers to prevent hydrolysis. Use inert atmospheres (e.g., nitrogen) for long-term stability. Handle with gloves and eye protection due to irritant properties (H315, H319) .

Advanced Research Questions

Q. How do reaction conditions (e.g., microwave irradiation) influence cross-coupling efficiency?

Microwave irradiation (e.g., 160°C, 10 minutes) significantly accelerates Suzuki reactions, achieving >80% yields by enhancing reaction kinetics and reducing side reactions. Comparative studies show traditional thermal methods require longer durations (12–24 hours) and higher catalyst loads, increasing impurity risks .

Q. What strategies mitigate steric hindrance challenges in couplings involving bulky substrates?

Steric hindrance from the trifluoromethoxy group can reduce reactivity. Optimizing ligand systems (e.g., bulky phosphines like SPhos) improves palladium catalyst turnover. Solvent choice (e.g., THF/DMF mixtures) and elevated temperatures (80–100°C) further enhance substrate accessibility .

Q. How do electron-withdrawing substituents (e.g., trifluoromethoxy) affect electronic properties and reactivity?

The trifluoromethoxy group (-OCF3_3) is strongly electron-withdrawing, polarizing the boronic acid’s aromatic ring and increasing electrophilicity. This facilitates nucleophilic attack in cross-couplings but may reduce stability under basic conditions. Computational studies (DFT) correlate substituent position with Hammett σp_p values, predicting reaction rates .

Q. What role does this compound play in synthesizing bioactive heterocycles?

It serves as a key intermediate in constructing thiazolidinone derivatives with antimicrobial activity. For example, coupling with 4-fluorobenzyl-substituted thiazolidinone precursors under Suzuki conditions yields compounds tested for biofilm inhibition .

Q. Data Contradictions and Resolution

Q. How to address discrepancies in reported melting points or purity levels?

Variations in melting points (e.g., 194–196°C vs. 263–265°C for similar fluorophenylboronic acids) arise from polymorphism or residual solvents. Purity discrepancies (>97% vs. >98%) reflect differences in HPLC methodologies. Standardizing analytical protocols (e.g., USP-grade columns) and reporting lot-specific data resolves such issues .

Q. Why do some synthetic routes yield lower enantiomeric excess in chiral derivatives?

Competing racemization pathways under basic conditions (e.g., Na2_2CO3_3) can reduce enantiomeric excess. Switching to milder bases (K3_3PO4_4) or chiral ligands (e.g., Binap) improves stereochemical outcomes .

Q. Methodological Tables

Parameter Typical Conditions Impact on Yield/Purity Reference
Reaction Temperature80–160°C (microwave)Higher temps increase kinetics
Catalyst Loading1–5 mol% Pd(PPh3_3)4_4Excess catalyst raises impurities
Solvent System1,4-Dioxane/H2_2O (3:1)Enhances substrate solubility
Purification MethodColumn chromatography (silica gel, EtOAc)Removes boronic acid dimers

Properties

IUPAC Name

[2-fluoro-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O3/c9-6-2-1-4(15-7(10,11)12)3-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTLLTDDJHXHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660258
Record name [2-Fluoro-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881402-22-8
Record name [2-Fluoro-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(trifluoromethoxy)benzeneboronic acid
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Synthesis routes and methods

Procedure details

To a solution of the 4-fluoro(trifluoromethoxy)benzene (2.0 g, 11.1 mmol) in dry THF (30 ml) at −78° C., was added ethylenediaminetetraacetic acid (EDTA, 1.36 g, 11.7 mmol) followed by a 1.4 M solution of sec-butyllithium in cyclohexane (8.33 ml, 11.7 mmol) and the reaction stirred for 2 hours under nitrogen. To this reaction mixture at −78° C., was then added dropwise the preformed dimethoxyfluoroborane mixture. The reaction was stirred at −78° C. for 30 minutes, warmed to room temperature for 30 minutes, and then quenched with water (10 ml). The volume of the reaction mixture was reduced in vacuo, then the residue dissolved in diethyl ether (10 ml) and washed with an aqueous solution of 10% NaOH (50 ml). The aqueous layer was acidified and extracted with ethyl acetate (3×40 ml). The combined ethyl acetate extracts were dried over MgSO4 and concentrated in vacuo to afford the title compound as a single regioisomer (1.51 g).
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